6-Methylheptyl palmitate
Overview
Description
6-Methylheptyl palmitate, also known as palmitic acid, iso octyl ester, is an organic compound with the molecular formula C24H48O2 and a molecular weight of 368.64 g/mol . It is an ester formed from palmitic acid and 6-methylheptanol. This compound is primarily used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be used widely in cosmetics and personal care products, suggesting its targets could be skin cells and hair follicles .
Mode of Action
As a common ingredient in cosmetics, it is likely to interact with skin cells and hair follicles, providing moisturizing effects and improving the texture of the products .
Biochemical Pathways
Given its use in cosmetics, it may play a role in lipid-related pathways that maintain skin barrier function and hydration .
Pharmacokinetics
As a topical agent, it is likely to be absorbed through the skin, distributed locally, metabolized by skin enzymes, and excreted via sweat and sebum .
Result of Action
Isooctyl palmitate is known to have emollient properties, meaning it can soften and soothe the skin . It also acts as a lubricant on the skin’s surface, giving it a smoother appearance and a softer feel .
Action Environment
Environmental factors such as temperature, humidity, and pH could potentially influence the action, efficacy, and stability of Isooctyl palmitate .
Biochemical Analysis
Biochemical Properties
It is known that Isooctyl palmitate is a fatty acid ester, and as such, it may interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism .
Cellular Effects
The cellular effects of Isooctyl palmitate are not well-studied. It is known that palmitate, a component of Isooctyl palmitate, can have various effects on cells. For example, palmitate can induce ER stress, impair synthesis of triglycerides, and enhance production of ceramides and cholesterol
Metabolic Pathways
Isooctyl palmitate is likely metabolized through standard lipid metabolism pathways, given its structure as a fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylheptyl palmitate typically involves the esterification of palmitic acid with 6-methylheptanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Palmitic Acid+6-MethylheptanolAcid Catalyst6-Methylheptyl Palmitate+Water
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous stirring and heating. The reaction mixture is typically heated to around 150-200°C to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Methylheptyl palmitate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to palmitic acid and 6-methylheptanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Palmitic acid and 6-methylheptanoic acid.
Reduction: 6-Methylheptanol and palmitic alcohol.
Hydrolysis: Palmitic acid and 6-methylheptanol.
Scientific Research Applications
6-Methylheptyl palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized as a lubricant additive, plasticizer, and in the formulation of cosmetics and personal care products
Comparison with Similar Compounds
Isooctyl palmitate: Another ester of palmitic acid, but with a different alcohol component.
Cetyl palmitate: An ester formed from palmitic acid and cetyl alcohol.
Isopropyl palmitate: An ester of palmitic acid and isopropyl alcohol.
Comparison: 6-Methylheptyl palmitate is unique due to the presence of a branched alcohol (6-methylheptanol) in its structure. This branching can influence its physical properties, such as melting point and solubility, making it distinct from other esters of palmitic acid. For example, isooctyl palmitate and isopropyl palmitate have different branching patterns, which can affect their applications in cosmetics and industrial formulations .
Properties
IUPAC Name |
6-methylheptyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(25)26-22-19-16-17-20-23(2)3/h23H,4-22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSPFDQEYQBDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909862 | |
Record name | 6-Methylheptyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106-05-8, 1341-38-4 | |
Record name | 6-Methylheptyl hexadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylheptyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanoic acid isooctyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylheptyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylheptyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isooctyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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